molecular formula C8H10Cl2N2 B2508976 1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride CAS No. 1384264-20-3

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride

Cat. No.: B2508976
CAS No.: 1384264-20-3
M. Wt: 205.08
InChI Key: HZGOWQKTZFJMHT-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN2·HCl. It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a 6-chloropyridin-2-yl group.

Preparation Methods

The synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

    Substitution: The cyclopropane ring is then substituted with a 6-chloropyridin-2-yl group. This can be done through a nucleophilic substitution reaction where the cyclopropane ring reacts with 6-chloropyridine under suitable conditions.

    Hydrochloride Formation: Finally, the amine group is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(6-Chloropyridin-2-yl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGOWQKTZFJMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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